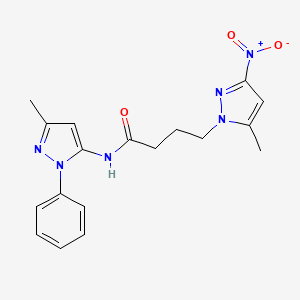![molecular formula C23H15FO4 B5216306 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as Flavopiridol, is a synthetic flavone derivative that has gained significant attention in the field of cancer research due to its potent anti-tumor properties. This compound has been shown to inhibit several protein kinases that are involved in the regulation of cell growth and division, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one exerts its anti-tumor effects by inhibiting the activity of CDKs and PKC, which are involved in the regulation of cell growth and division. CDKs are a family of protein kinases that play a critical role in the regulation of the cell cycle. By inhibiting CDKs, this compound can induce cell cycle arrest and prevent cancer cells from dividing. PKC is another protein kinase that is involved in the regulation of cell growth and division. By inhibiting PKC, this compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest by inhibiting CDKs, prevent cancer cells from dividing, and induce apoptosis by inhibiting PKC, leading to their death. This compound can also inhibit the expression of several genes that are involved in cancer cell survival and growth, including c-Myc and Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is its potent anti-tumor properties, making it a promising candidate for the development of new cancer therapies. However, this compound also has several limitations for lab experiments. It has been shown to have significant toxicity in normal cells, which can limit its therapeutic potential. This compound also has a short half-life, making it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. One potential direction is the development of new formulations that can improve its pharmacokinetic properties and reduce its toxicity. Another direction is the identification of new targets for this compound, which can expand its therapeutic potential. Finally, the combination of this compound with other anti-cancer agents may enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves several steps, starting with the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 4-(4-fluorophenyl)but-3-en-2-one. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of sodium ethoxide to form 7-hydroxy-4-(4-fluorophenyl)-2H-chromen-2-one. Finally, this compound is reacted with acetic anhydride in the presence of pyridine to form this compound.
Applications De Recherche Scientifique
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several protein kinases, including cyclin-dependent kinases (CDKs) and protein kinase C (PKC), which are involved in the regulation of cell growth and division. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Propriétés
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO4/c24-17-8-6-16(7-9-17)21(25)14-27-18-10-11-19-20(15-4-2-1-3-5-15)13-23(26)28-22(19)12-18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLONDQIFELWUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
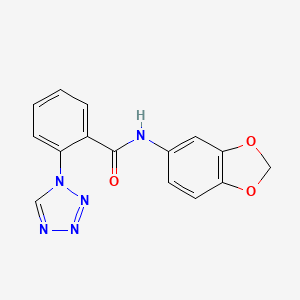
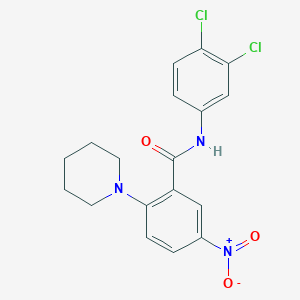
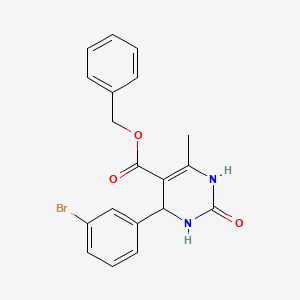
![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)
![8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5216270.png)
![2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5216282.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide](/img/structure/B5216303.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)
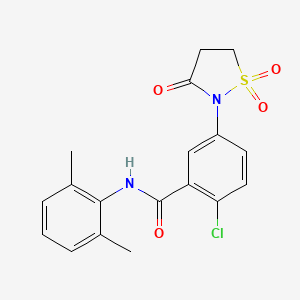
![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)
